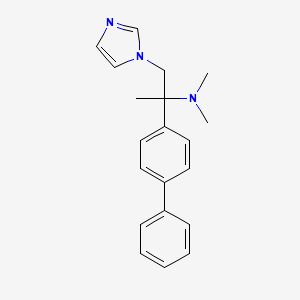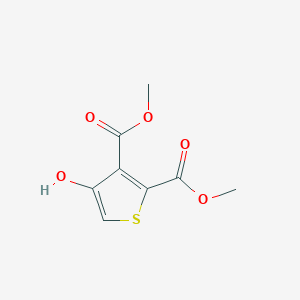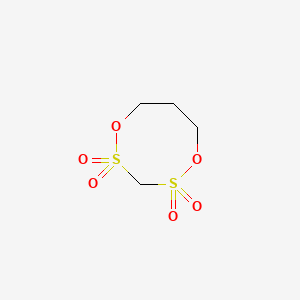![molecular formula C11H14N2O3 B14345801 Methyl 3-[(dimethylcarbamoyl)amino]benzoate CAS No. 104800-28-4](/img/structure/B14345801.png)
Methyl 3-[(dimethylcarbamoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(dimethylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzoic acid and is characterized by the presence of a dimethylcarbamoyl group attached to the amino group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(dimethylcarbamoyl)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(dimethylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Amino derivatives
Substitution: Nitro or halogenated benzoate derivatives
Scientific Research Applications
Methyl 3-[(dimethylcarbamoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(dimethylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzoate: Lacks the dimethylcarbamoyl group, resulting in different chemical and biological properties.
Methyl 4-[(dimethylcarbamoyl)amino]benzoate: Similar structure but with the carbamoyl group at a different position on the benzene ring.
Ethyl 3-[(dimethylcarbamoyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-[(dimethylcarbamoyl)amino]benzoate is unique due to the specific positioning of the dimethylcarbamoyl group, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
104800-28-4 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-(dimethylcarbamoylamino)benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)11(15)12-9-6-4-5-8(7-9)10(14)16-3/h4-7H,1-3H3,(H,12,15) |
InChI Key |
MQUQPDUDGMKXMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


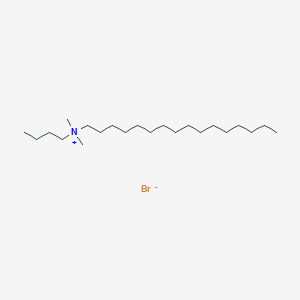
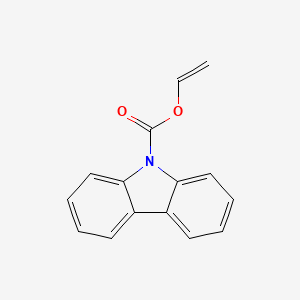
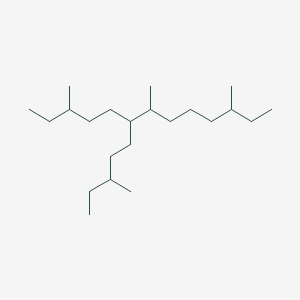
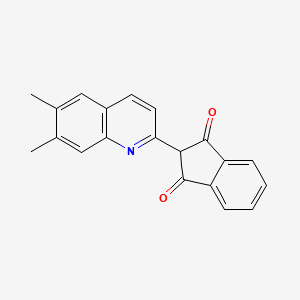
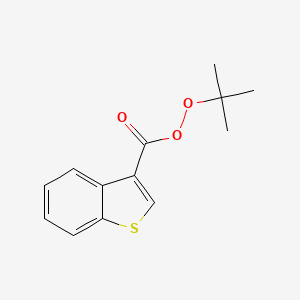

![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
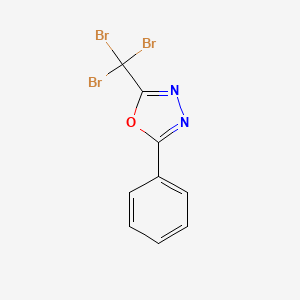

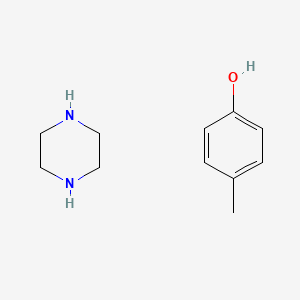
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
